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molecular formula C14H17N B8730166 3,6-dimethyl-2,3,4,9-tetrahydro-1H-carbazole

3,6-dimethyl-2,3,4,9-tetrahydro-1H-carbazole

Cat. No. B8730166
M. Wt: 199.29 g/mol
InChI Key: KPOGTYJRJVJPBN-UHFFFAOYSA-N
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Patent
US04111850

Procedure details

A mixture of 12.0 g (60.3 mmol) of 3,6-dimethyl-1,2,3,4,-tetrahydrocarbazole and 3.6 g of 10% palladium on charcoal (46-190, Strem Chemicals, Danvers, Mass.) in 120 ml xylene was refluxed vigorously (150° C) overnight. Addition of 200 ml of ethyl acetate, filtration of the cooled mixture through Celite 545 and evaporation of solvents gave 11.0 g (94%) of 3,6-dimethylcarbazole, mp 218°-21° C (lit. mp 217°-18° C).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
catalyst
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:14][C:13]2[C:12]3[C:7](=[CH:8][CH:9]=[C:10]([CH3:15])[CH:11]=3)[NH:6][C:5]=2[CH2:4][CH2:3]1.C(OCC)(=O)C>[Pd].C1(C)C(C)=CC=CC=1>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]2[NH:6][C:7]3[C:12]([C:13]=2[CH:14]=1)=[CH:11][C:10]([CH3:15])=[CH:9][CH:8]=3

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
CC1CCC=2NC3=CC=C(C=C3C2C1)C
Name
Quantity
3.6 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
120 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
through Celite 545 and evaporation of solvents

Outcomes

Product
Name
Type
product
Smiles
CC=1C=CC=2NC3=CC=C(C=C3C2C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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